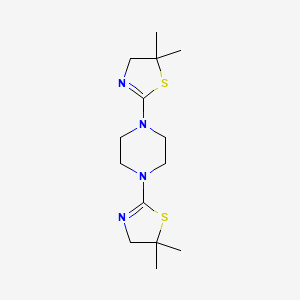

1,4-bis(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 1,4-bis(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazine typically involves multi-step chemical reactions, starting from basic piperazine and incorporating various functional groups through reactions such as condensation, nucleophilic addition, and cycloaddition. For instance, novel synthesis methods have been explored for creating piperazine derivatives with different substituents, demonstrating the versatility of piperazine as a core structure for chemical modifications (Mekky et al., 2020).

Aplicaciones Científicas De Investigación

Antibacterial and Anticancer Applications

A novel synthesis pathway for bis(pyrazole-benzofuran) hybrids, which include piperazine linkers similar to the chemical structure of interest, demonstrated potent antibacterial efficacy against strains such as E. coli, S. aureus, and S. mutans. These compounds also showed promising inhibitory activities against MRSA and VRE strains, with compound 5e exhibiting significant biofilm inhibition activities. Moreover, these derivatives displayed excellent inhibitory activities against the MurB enzyme, highlighting their potential as antibacterial agents (Mekky & Sanad, 2020). Another study on polyfunctional substituted 1,3-thiazoles, including those with a piperazine substituent, revealed notable anticancer activity across various cancer cell lines, underscoring the therapeutic potential of such compounds (Turov, 2020).

Fungicidal and Herbicidal Activities

Research on dimethylpyrazole and piperazine-containing triazole derivatives has shown that these compounds exhibit significant in vitro and in vivo fungicidal activity against several plant fungi. Some derivatives also demonstrated herbicidal activity against Brassica campestris and favorable KARI inhibitory activity, indicating their utility in agricultural applications (Wang et al., 2017).

Anti-inflammatory Activity

A study on 1-(4-substituted)-2-(-4-(piperazine-1-yl) bis-thiazole-5-yl) 2-methyl-4-nitro-1h-imidazole-1-yl) ethanone compounds revealed significant in vitro anti-inflammatory activity. Compounds AR-45a and AR-55a showed the most substantial membrane stabilization, suggesting their potential as anti-inflammatory agents (Ahmed, Molvi, & Khan, 2017).

Antimicrobial and Antifungal Agents

Novel piperazine derivatives synthesized through intermediate processes have shown significant antimicrobial and antifungal properties. These compounds were effective against a range of bacterial and fungal pathogens, highlighting their potential as broad-spectrum antimicrobial agents (Suryavanshi & Rathore, 2017).

Propiedades

IUPAC Name |

2-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-5,5-dimethyl-4H-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N4S2/c1-13(2)9-15-11(19-13)17-5-7-18(8-6-17)12-16-10-14(3,4)20-12/h5-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGALGGLVAVAWTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN=C(S1)N2CCN(CC2)C3=NCC(S3)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Bis(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5510802.png)

![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1-(2-ethoxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5510825.png)

![6-(2-furyl)-2-methyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B5510833.png)

![2-[(4-chlorophenoxy)methyl]-1-methyl-1H-indole-3-carbonitrile](/img/structure/B5510853.png)

![N-(5-chloro-2-pyridinyl)-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B5510864.png)

![4-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5510871.png)

![3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5510885.png)